molecular formula C16H23NO2 B13623439 Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate

Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13623439
M. Wt: 261.36 g/mol
InChI Key: PQDOMCAJXCXMHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Michael addition reaction, where a carboxylate-substituted enone reacts with nitroalkanes to form pyrrolidine-3-carboxylic acid derivatives . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable production process compared to traditional batch methods . The use of microreactors can enhance reaction rates, improve yields, and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H23NO2/c1-16(2,3)12-7-5-11(6-8-12)13-9-17-10-14(13)15(18)19-4/h5-8,13-14,17H,9-10H2,1-4H3

InChI Key

PQDOMCAJXCXMHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CNCC2C(=O)OC

Origin of Product

United States

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